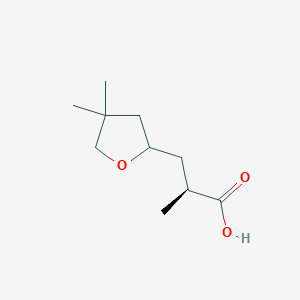![molecular formula C11H16N4O2 B2965645 N-[[3-(Oxan-4-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide CAS No. 2361646-09-3](/img/structure/B2965645.png)
N-[[3-(Oxan-4-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[3-(Oxan-4-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of the triazole family and has been found to possess several interesting properties that make it a valuable tool for researchers in various fields. In
Wirkmechanismus
The mechanism of action of N-[[3-(Oxan-4-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide is not fully understood. However, studies have suggested that this compound exerts its effects by inhibiting key enzymes and pathways involved in cancer cell growth and microbial cell survival. Specifically, N-[[3-(Oxan-4-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide has been found to inhibit DNA synthesis, induce apoptosis, and disrupt cell membrane integrity.
Biochemical and Physiological Effects:
N-[[3-(Oxan-4-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide has been found to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation, leading to a decrease in tumor growth. In microbial cells, N-[[3-(Oxan-4-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide disrupts the cell membrane, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[[3-(Oxan-4-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide is its potent anti-cancer and antimicrobial activity. This makes it a valuable tool for researchers studying cancer and infectious diseases. Additionally, the synthesis method for this compound is relatively simple and yields high purity and yield.
However, there are also some limitations to using N-[[3-(Oxan-4-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide in lab experiments. One of the major limitations is its potential toxicity, which can limit its use in certain applications. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-[[3-(Oxan-4-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide. One area of research is the development of more potent derivatives of this compound with improved anti-cancer and antimicrobial activity. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new therapeutic targets for cancer and infectious diseases. Additionally, research could be focused on the potential use of N-[[3-(Oxan-4-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
N-[[3-(Oxan-4-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 4-bromobutyronitrile with 1-(3-oxa-4-azidophenyl)-1H-1,2,4-triazole in the presence of a palladium catalyst. This reaction yields N-[[3-(Oxan-4-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide with high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-[[3-(Oxan-4-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of medicinal chemistry, where this compound has been found to possess promising anti-cancer properties. Studies have shown that N-[[3-(Oxan-4-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Another area of research has been in the field of microbiology, where this compound has been found to possess potent antimicrobial activity against a wide range of bacterial and fungal strains. Studies have shown that N-[[3-(Oxan-4-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide disrupts the cell membrane of microorganisms, leading to cell death.
Eigenschaften
IUPAC Name |
N-[[3-(oxan-4-yl)-1H-1,2,4-triazol-5-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-2-10(16)12-7-9-13-11(15-14-9)8-3-5-17-6-4-8/h2,8H,1,3-7H2,(H,12,16)(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSBIRPRKDVDEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=NC(=NN1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-2-oxo-N-[2-(pyridin-4-yl)ethyl]pyrrolidine-3-carboxamide](/img/structure/B2965564.png)
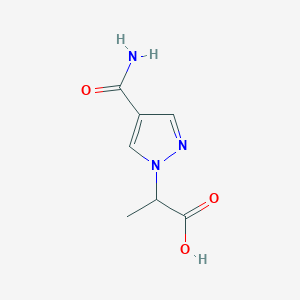

![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]sulfonylazepane](/img/structure/B2965568.png)
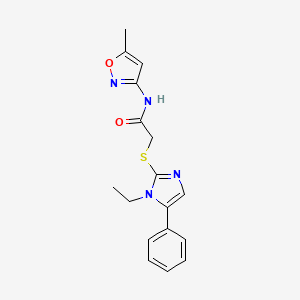
![5-[[3-(Oxiran-2-ylmethoxy)phenyl]methyl]oxolan-2-one](/img/structure/B2965570.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2965572.png)
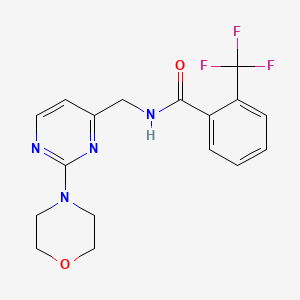
![3-(2-fluorobenzyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2965576.png)

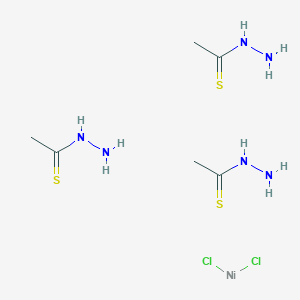
![Methyl 2-bromo-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B2965581.png)
![ethyl 2-{[1-(2,4-dichloro-5-isopropoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate](/img/structure/B2965583.png)
